tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate
Description
tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate is a carbamate derivative featuring a fluorosulfonyl (-SO₂F) group and a branched 4,4-dimethylpentan-3-yl chain. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, widely utilized in organic synthesis to prevent undesired side reactions. The fluorosulfonyl group is a strong electron-withdrawing substituent, enhancing reactivity in nucleophilic substitutions or cross-coupling reactions.
Properties
Molecular Formula |
C12H24FNO4S |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl N-(1-fluorosulfonyl-4,4-dimethylpentan-3-yl)carbamate |
InChI |
InChI=1S/C12H24FNO4S/c1-11(2,3)9(7-8-19(13,16)17)14-10(15)18-12(4,5)6/h9H,7-8H2,1-6H3,(H,14,15) |
InChI Key |
VWZHLXLZXYBSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCS(=O)(=O)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate typically involves the protection of an amino group using a tert-butyl carbamate (Boc) group. The process often starts with the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The fluorosulfonyl group can be introduced through a subsequent reaction with a fluorosulfonylating agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorosulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted carbamates or sulfonamides.
Scientific Research Applications
tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Potential use in drug development as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate involves the cleavage of the Boc group under acidic conditions, releasing the free amine. The fluorosulfonyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate with analogous tert-butyl carbamates from the literature (e.g., derivatives in ) to highlight structural, electronic, and functional differences.
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Fluorosulfonyl vs. Methoxy/Amino Groups: The -SO₂F group in the target compound is significantly more electron-withdrawing than methoxy (-OCH₃) or amino (-NH₂) groups in analogs. This enhances its electrophilicity, making it prone to nucleophilic displacement (e.g., by amines or thiols) .
- Steric Hindrance : The 4,4-dimethylpentan-3-yl chain introduces greater steric bulk compared to cyclohexyl or tetrahydropyran substituents in analogs. This may reduce reaction rates in sterically constrained environments but improve stability against hydrolysis .
Crystallography and Hydrogen Bonding
In contrast, methoxy or amino groups in analogs facilitate hydrogen-bonded supramolecular assemblies, as described in graph-set analysis () .
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